molecular formula C50H71NO4PPdS+ B12309873 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Cat. No.: B12309873
M. Wt: 919.6 g/mol
InChI Key: LRMKRTFHVFDHRY-UHFFFAOYSA-O
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Description

The compound dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) (CAS: 2132978-44-8), commercially designated as EPhos Pd G4, is a palladium-based precatalyst widely employed in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Its structure comprises:

  • A bulky phosphine ligand (dicyclohexyl-[2-propan-2-yloxy-6-(2,4,6-triisopropylphenyl)phenyl]phosphanium) to stabilize the palladium center and enhance catalytic activity.
  • A methanesulfonate counterion (methanesulfonic acid) for solubility and reactivity modulation.
  • A palladium-azaanide complex (methyl-(2-phenylphenyl)azanide; palladium(2+)) that facilitates oxidative addition and transmetallation steps .

Key properties include:

  • Appearance: Faint beige to brown powder or crystals.
  • NMR conformity: Validated by ¹H and ³¹P NMR spectra .
  • Palladium content: Confirmed via ICP analysis, critical for catalytic turnover .

Properties

Molecular Formula

C50H71NO4PPdS+

Molecular Weight

919.6 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

LRMKRTFHVFDHRY-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in stainless steel reactors under an inert atmosphere to prevent oxidation. The final product is purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, arylamines, and other substituted aromatic compounds .

Scientific Research Applications

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is widely used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects by coordinating with palladium centers, forming a stable complex. This complex facilitates the activation of aryl halides and other substrates, promoting their coupling with nucleophiles. The phosphine ligand’s bulky structure provides steric hindrance, enhancing the selectivity of the catalytic process .

Comparison with Similar Compounds

Comparison with Similar Palladium Precatalysts

Structural and Functional Analogues

The following table summarizes critical differences between EPhos Pd G4 and analogous palladium catalysts:

Compound Name (CAS) Ligand Structure Key Features Applications Reference
EPhos Pd G4 (2132978-44-8) Dicyclohexylphosphine with 2-isopropoxy-6-triisopropylphenyl substituents High steric bulk, air-stable, suitable for electron-deficient substrates C–C coupling, aryl aminations
PCy3 Pd G4 (2195390-53-3) Tricyclohexylphosphine (PCy3) Greater steric hindrance, lower electron density at Pd center Reactions requiring bulky substrates (e.g., hindered biaryls)
XPhos Pd G3 (1445085-55-1) 2′,4′,6′-Triisopropylbiphenylphosphine Enhanced π-accepting ability, faster oxidative addition Couplings with aryl chlorides
SPhos Pd G4 (1599466-87-1) 2′,6′-Dimethoxybiphenylphosphine Electron-rich ligand, improved stability in polar solvents Amination of heteroaromatics
RockPhos Pd G3 (2009020-38-4) Di-tert-butylphosphino-3-methoxy-6-methyl-2′,4′,6′-triisopropylbiphenyl Extreme steric bulk, tolerates ortho-substituted substrates Challenging couplings (e.g., sterically hindered amines)

Performance Metrics

  • Catalytic Efficiency: EPhos Pd G4 exhibits superior turnover numbers (TONs) in aryl etherifications compared to PCy3 Pd G4 due to its balanced steric and electronic profile .
  • Substrate Scope : Unlike XPhos Pd G3, which excels with aryl chlorides, EPhos Pd G4 is optimal for bromides and triflates .
  • Thermal Stability : SPhos Pd G4 outperforms EPhos Pd G4 in high-temperature reactions (>100°C) owing to its methoxy groups .

Spectroscopic and Analytical Data

  • ³¹P NMR Shifts :
    • EPhos Pd G4: δ 15–20 ppm (broad, due to Pd-P interaction) .
    • PCy3 Pd G4: δ 10–12 ppm (narrower, reflecting weaker Pd-P bonding) .
  • Carbon Content : EPhos Pd G4 (58.8–71.9%) vs. PCy3 Pd G4 (54.7–61.1%), indicating higher ligand complexity .

Industrial Relevance

  • EPhos Pd G4 is preferred in pharmaceutical synthesis for its reproducibility in API (Active Pharmaceutical Ingredient) scale-ups .
  • RockPhos Pd G3 dominates in agrochemical production for couplings involving heterocyclic amines .

Critical Research Findings

  • Ligand Steric Effects : The triisopropylphenyl group in EPhos Pd G4 reduces decomposition pathways by shielding the palladium center, a feature absent in less bulky analogues like SPhos .
  • Counterion Role : Methanesulfonate in EPhos Pd G4 enhances solubility in toluene/THF mixtures, whereas chloride-based precatalysts (e.g., trans-dichloridobis[dicyclohexylphosphine]palladium(II)) require polar aprotic solvents .
  • Gen. 4 vs. Gen. 3 Catalysts: Fourth-generation catalysts (e.g., EPhos Pd G4) incorporate methylamino groups, improving catalyst activation rates by 30–50% compared to third-generation systems .

Biological Activity

Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+) is a complex organic compound that integrates various functional groups and metal coordination. This compound is notable for its potential applications in catalysis and organic synthesis, particularly due to the presence of palladium(2+), which is widely used in cross-coupling reactions.

Chemical Structure and Properties

The compound has a molecular formula of C39H53O3PC_{39}H_{53}O_3P and a molecular weight of approximately 600.8 g/mol. Its structure includes a phosphonium ion, which enhances its reactivity in various chemical processes. The IUPAC name reflects its complex arrangement of phenyl and cyclohexyl groups, contributing to its unique properties.

PropertyValue
Molecular FormulaC39H53O3P
Molecular Weight600.8 g/mol
IUPAC NameDicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium; methanesulfonic acid; methyl-(2-phenylphenyl)azanide; palladium(2+)
CAS NumberNot specified

Biological Activity

The biological activity of this compound primarily derives from its role as a phosphine ligand in catalytic processes. Phosphines are known to influence biological systems by participating in the synthesis of biologically active molecules, including pharmaceuticals.

The mechanism by which this compound exerts its biological effects involves the formation of stable complexes with transition metals like palladium. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy required for chemical reactions.

Applications in Research

  • Catalysis : The compound is utilized in various catalytic reactions, including:
    • Cross-Coupling Reactions : Such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
    • Synthesis of Biologically Active Molecules : The ability to form stable complexes allows for the efficient production of compounds with potential therapeutic effects.
  • Pharmaceutical Development : The integration of this compound in drug synthesis pathways has been explored due to its ability to enhance reaction efficiency and selectivity.

Case Studies

Several studies have highlighted the effectiveness of phosphine ligands like dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium in catalyzing reactions that lead to biologically significant compounds:

  • Study on Antipsychotic Activity : Research indicated that certain derivatives of phosphine ligands exhibit selectivity towards serotonin receptors, potentially leading to new antipsychotic drugs .
  • Synthesis of Complex Organic Molecules : A study demonstrated the use of this compound in synthesizing novel compounds with targeted biological activity, showcasing its versatility in medicinal chemistry.

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